molecular formula C15H23FN2 B5836177 1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine

1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine

Cat. No. B5836177
M. Wt: 250.35 g/mol
InChI Key: NBMXLPRGMQRTFN-UHFFFAOYSA-N
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Description

1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine is a synthetic compound that belongs to the class of phenethylamines. It is commonly referred to as 4-fluoroethylamphetamine (4-FA) and is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. The compound is structurally similar to amphetamine and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine is not fully understood. However, it is believed that the compound acts as a releasing agent for dopamine and serotonin in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine have been studied extensively. The compound has been shown to increase the release of dopamine and serotonin in the brain, leading to increased stimulation of the central nervous system. This results in effects such as increased energy, alertness, and euphoria. However, the compound has also been shown to have negative effects such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine in laboratory experiments include its ability to stimulate the central nervous system, making it useful for studying the effects of neurotransmitters on behavior and cognition. However, the compound also has limitations, including its potential for abuse and its negative physiological effects.

Future Directions

There are many potential future directions for research on 1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine. Some possible areas of investigation include studying the long-term effects of the compound on the brain and behavior, investigating its potential as a treatment for certain neurological disorders, and developing new compounds based on its structure for use in scientific research. Additionally, research could be conducted to better understand the risks associated with the use of this compound and to develop strategies for minimizing these risks.

Synthesis Methods

The synthesis of 1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine involves the reaction of 4-fluorophenylacetone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperidine to form the final product. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties and has been used to study its effects on dopamine and serotonin neurotransmission. Studies have also investigated the effects of 1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine on cognitive function, mood, and behavior.

properties

IUPAC Name

1-ethyl-N-[2-(4-fluorophenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-2-18-11-8-15(9-12-18)17-10-7-13-3-5-14(16)6-4-13/h3-6,15,17H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMXLPRGMQRTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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